4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol
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Overview
Description
4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol is a chemical compound with the molecular formula C11H7Cl2NO2 It is characterized by the presence of a phenol group linked to a dichloromethylpyridinyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol typically involves the reaction of 3,5-dichloro-4-methylpyridine with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, bases, and reaction conditions is optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloromethylpyridinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 4-(4-Bromophenoxy)-3,5-dichloro-2,6-dimethyl-pyridine
- 3,5-Dichloro-2,6-dimethyl-4-(4-nitrophenoxy)-pyridine
Uniqueness
4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62122-34-3 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
4-(3,5-dichloro-4-methylpyridin-2-yl)oxyphenol |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-10(13)6-15-12(11(7)14)17-9-4-2-8(16)3-5-9/h2-6,16H,1H3 |
InChI Key |
VMTLLMRHTOKVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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